molecular formula C20H38O2 B8071293 11-Octadecenoic acid, ethyl ester, (E)-

11-Octadecenoic acid, ethyl ester, (E)-

Cat. No.: B8071293
M. Wt: 310.5 g/mol
InChI Key: XZMSLYSQJNCDQH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a fatty acid ethyl ester with the molecular formula C20H38O2 and a molecular weight of 310.52 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

11-Octadecenoic acid, ethyl ester, (E)- has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of fatty acid esters and their properties. It is also employed in the synthesis of other complex molecules.

    Biology: This compound is used in studies related to lipid metabolism and the role of fatty acid esters in biological systems.

    Medicine: Research involving 11-Octadecenoic acid, ethyl ester, (E)- includes its potential therapeutic effects and its role in drug delivery systems.

    Industry: It is used in the production of bio-based lubricants and as an additive in various industrial formulations.

Preparation Methods

11-Octadecenoic acid, ethyl ester, (E)- can be synthesized through the esterification of 11-octadecenoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

11-Octadecenoic acid, ethyl ester, (E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of 11-Octadecenoic acid, ethyl ester, (E)- can lead to the formation of saturated esters. Catalytic hydrogenation using palladium or platinum catalysts is a typical method for this reaction.

    Substitution: The ester group in 11-Octadecenoic acid, ethyl ester, (E)- can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Mechanism of Action

The mechanism of action of 11-Octadecenoic acid, ethyl ester, (E)- involves its interaction with lipid metabolic pathways. As a fatty acid ester, it can be incorporated into lipid bilayers and influence membrane fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

11-Octadecenoic acid, ethyl ester, (E)- can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl (E)-octadec-11-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-10H,3-8,11-19H2,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMSLYSQJNCDQH-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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